molecular formula C8H6N4 B3350516 5H-tetrazolo[5,1-a]isoindole CAS No. 28647-91-8

5H-tetrazolo[5,1-a]isoindole

Cat. No.: B3350516
CAS No.: 28647-91-8
M. Wt: 158.16 g/mol
InChI Key: AEXYPCVUINQNQA-UHFFFAOYSA-N
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Description

5H-tetrazolo[5,1-a]isoindole: is a heterocyclic compound that contains both a tetrazole and an isoindole ring system.

Scientific Research Applications

Chemistry: 5H-tetrazolo[5,1-a]isoindole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry: The compound is also explored for its applications in materials science, particularly in the development of new materials with specific electronic or photophysical properties. Its stability and reactivity make it suitable for use in various industrial processes .

Safety and Hazards

5H-tetrazolo[5,1-a]isoindole is classified as Acute Tox. 3 (H301), which means it is toxic if swallowed . In case of ingestion, it is advised not to induce vomiting and seek immediate medical attention .

Future Directions

New cyanine dyes derived from tetrazolo[5,1-a]isoindoles have been identified, enabling the introduction of various alkyl, aryl, or heteroaryl substituents on the central methine carbon . This suggests potential future directions in the development of new dyes and other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-tetrazolo[5,1-a]isoindole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-azido carbonyl compounds with alkenes, followed by 1,3-dipolar cycloaddition and subsequent cyclization . The reaction conditions often include the use of palladium(II) acetate as a catalyst, with triethylamine as a base, under reflux in a toluene/acetonitrile mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azides and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 5H-tetrazolo[5,1-a]isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism by which 5H-tetrazolo[5,1-a]isoindole exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways .

Comparison with Similar Compounds

    Tetrazole: A simple tetrazole ring without the isoindole moiety.

    Isoindole: A compound containing only the isoindole ring system.

    5H-tetrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a tetrazole ring fused to a pyrimidine ring.

Uniqueness: 5H-tetrazolo[5,1-a]isoindole is unique due to the combination of the tetrazole and isoindole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5H-tetrazolo[5,1-a]isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)5-12-8(7)9-10-11-12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXYPCVUINQNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NN=NN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349684
Record name 5H-tetrazolo[5,1-a]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28647-91-8
Record name 5H-tetrazolo[5,1-a]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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